- Gram-Scale Synthesis of Tomatidine, a Steroid Alkaloid with Antibiotic Properties Against Persistent Forms of Staphylococcus aureus, European Journal of Organic Chemistry, 2020, 2020(18), 2693-2698
Cas no 94594-81-7 (2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)
94594-81-7 structure
Product Name:2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
N.o CAS:94594-81-7
MF:C14H21NO3S
MW:283.386442899704
CID:803530
PubChem ID:24878064
Update Time:2024-10-25
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
- (N-Crotonyl)-(2S)-bornane-10,2-sultam
- (S)-(+)-(2-BUTENOYL)-2 10-CAMPHORSULTAM
- ((E)-2-butenoyl)-(7R)-10,10-dimethyl-5-thia-4-azatricyclo((5.2.1.0)3,7)decane-5,5-dioxide
- N-crotonoylbornane-10,2-sultam
- N-crotyl-(+)-camphorsultam
- (2E)-1-[(3aR,6S,7aS)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aR-[1(E),3aα,6α,7aβ]]- (ZCI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aR,6S,7aS)- (9CI)
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
- MFCD00269665
- E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
- DTXSID20448960
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam, 97%
- SCHEMBL23977524
- (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
- (E)-1-((3AR,6S,7AS)-8,8-DIMETHYL-2,2-DIOXIDOTETRAHYDRO-3H-3A,6-METHANOBENZO[C]ISOTHIAZOL-1(4H)-YL)BUT-2-EN-1-ONE
- (E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- 94594-81-7
- AKOS027470096
- (1R,5S,7S)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
- E84033
- AS-49357
- N-Crotonyl-(2S)-bornane 10,2-sultam
-
- MDL: MFCD00269665
- Inchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1
- Chave InChI: BKPQKSSKLBTRJO-LHNOPMQHSA-N
- SMILES: CC1([C@H]2CC[C@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@H]3C2)C
Propriedades Computadas
- Massa Exacta: 283.12400
- Massa monoisotópica: 283.12421471g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 1
- Complexidade: 558
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.3
- Superfície polar topológica: 62.8Ų
Propriedades Experimentais
- Cor/Forma: 固体
- Densidade: 1.27
- Ponto de Fusão: 182-185 °C (lit.)
- Ponto de ebulição: 397.2°Cat760mmHg
- Ponto de Flash: 194°C
- Índice de Refracção: 1.576
- PSA: 62.83000
- LogP: 2.94810
- Actividade Óptica: [α]20/D +100°, c = 1 wt.% oxygen in ethanol
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04201-500mg |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 500mg |
¥1338.0 | 2021-09-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S886050-100mg |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 99% | 100mg |
¥57.60 | 2022-10-10 | |
| Chemenu | CM530564-1g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 1g |
$54 | 2024-07-19 | |
| Chemenu | CM530564-5g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 5g |
$185 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1238540-5g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aR,6S,7aS)- |
94594-81-7 | 97% | 5g |
$190 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S886050-250mg |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 99% | 250mg |
¥97.20 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S886050-1g |
(S)-(+)-(2-Butenoyl)-2,10-camphorsultam |
94594-81-7 | 99% | 1g |
¥306.90 | 2022-10-10 | |
| Ambeed | A470757-100mg |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 100mg |
$10.0 | 2025-02-20 | |
| Ambeed | A470757-250mg |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 250mg |
$17.0 | 2025-02-20 | |
| Ambeed | A470757-1g |
(E)-1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94594-81-7 | 97% | 1g |
$45.0 | 2025-02-20 |
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydride ; 0 °C
1.2 Solvents: Toluene ; 0 °C → 23 °C
1.2 Solvents: Toluene ; 0 °C → 23 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt; 2 h, rt
1.2 Solvents: Toluene ; rt; 20 h, rt
1.3 Reagents: Water
1.2 Solvents: Toluene ; rt; 20 h, rt
1.3 Reagents: Water
Referência
- Synthesis of a C1-C11 fragment of Zincophorin using planar chiral, neutral π-allyl iron complexes, Organic & Biomolecular Chemistry, 2013, 11(31), 5117-5126
Método de produção 3
Condições de reacção
Referência
- On the scope of asymmetric nitrile oxide cycloadditions with Oppolzer's chiral sultam. Total syntheses of (+)-hepialone, (-)-(1R,3R,5S)-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane, and (-)-(1S)-7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, Journal of Organic Chemistry, 1990, 55(15), 4585-95
Método de produção 4
Condições de reacção
Referência
- Camphor-derived N-acryloyl and N-crotonoyl sultams: practical activated dienophiles in asymmetric Diels-Alder reactions, Helvetica Chimica Acta, 1984, 67(5), 1397-401
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; rt → -20 °C
1.2 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- A Ring Closing Metathesis Approach to the Formal Synthesis of (+)-Callyspongiolide, ChemCatChem, 2020, 12(22), 5759-5771
Método de produção 6
Condições de reacção
1.1 Solvents: Acetonitrile
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile
Referência
- A practical and efficient large-scale preparation of (4R,5S)-N-propenoyl-1,5-dimethyl-4-phenylimidazolidin-2-one. A simple procedure for the preparation of N-acylimidazolidin-2-ones and N-acylbornane 2,10-sultams, Journal of Organic Chemistry, 1998, 63(19), 6732-6734
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene
Referência
- Iridoids: enantioselective synthesis of loganin via an asymmetric Diels-Alder reaction, Tetrahedron, 1986, 42(14), 4035-43
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 rt; 3 h, rt
1.2 rt; 3 h, rt
Referência
- Preparation of macrocyclic spiro ethers as Mcl-1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Progress toward the total synthesis of callipeltin A (I): asymmetric synthesis of (3S,4R)-3,4-dimethylglutamine, Organic Letters, 2000, 2(26), 4157-4160
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products
2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Literatura Relacionada
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
94594-81-7 (2-Buten-1-one,1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente